![molecular formula C10H14O5 B12600576 2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- CAS No. 645751-76-4](/img/structure/B12600576.png)
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- is a chemical compound with the molecular formula C10H14O5. It is an ester derivative of 2-pentynoic acid and is characterized by the presence of an ethoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- typically involves the esterification of 2-pentynoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentenoic acid: Similar in structure but contains a double bond instead of a triple bond.
4-Pentynoic acid, 2-acetyl-, ethyl ester: Another ester derivative with different substituents.
Pentenoic acids: A group of compounds with similar carbon chain lengths but different functional groups.
Uniqueness
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- is unique due to its specific combination of a triple bond and an ester group, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
645751-76-4 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
ethyl (4S)-4-ethoxycarbonyloxypent-2-ynoate |
InChI |
InChI=1S/C10H14O5/c1-4-13-9(11)7-6-8(3)15-10(12)14-5-2/h8H,4-5H2,1-3H3/t8-/m0/s1 |
Clave InChI |
LQISBWHTASUZIS-QMMMGPOBSA-N |
SMILES isomérico |
CCOC(=O)C#C[C@H](C)OC(=O)OCC |
SMILES canónico |
CCOC(=O)C#CC(C)OC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


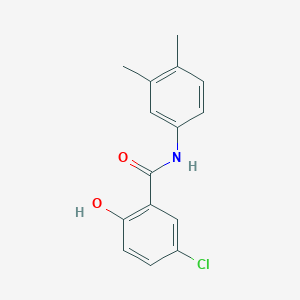
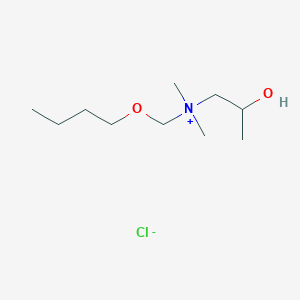
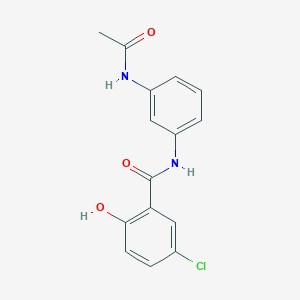


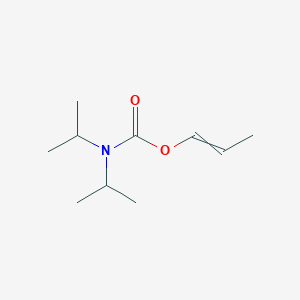
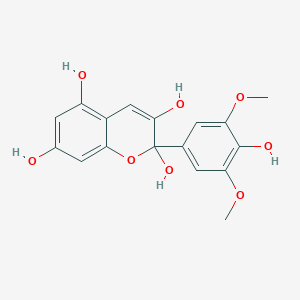
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
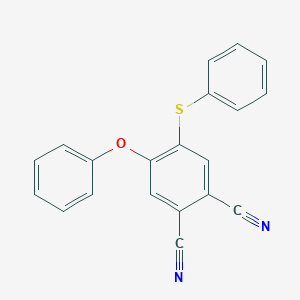
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)

![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)

![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
